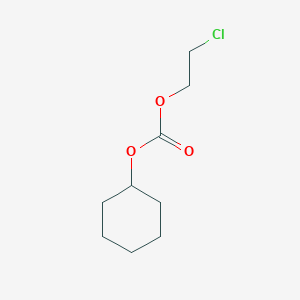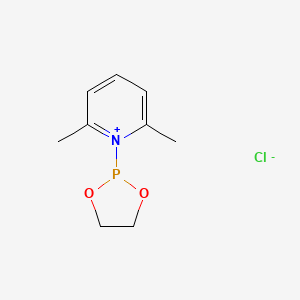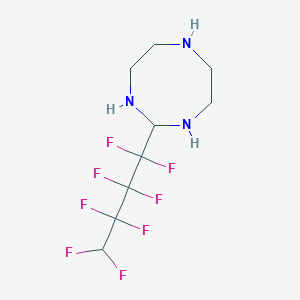
2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it a compound of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane typically involves the reaction of 1,1,2,2,3,3,4,4-octafluorobutylamine with a triazocane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as distillation or chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions
2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its role in developing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty coatings and materials that require high chemical resistance and low surface energy.
作用機序
The mechanism of action of 2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane involves its interaction with molecular targets through hydrophobic interactions and fluorine-specific binding. The compound can modulate the activity of enzymes or receptors by altering their conformation or stability. Pathways involved may include signal transduction cascades or metabolic processes where fluorinated compounds play a role.
類似化合物との比較
Similar Compounds
- 1-(1,1,2,2,3,3,4,4-Octafluorobutyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane
Uniqueness
2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane is unique due to its triazocane ring structure combined with a highly fluorinated side chain. This combination imparts distinct chemical properties such as high thermal stability, low reactivity towards nucleophiles, and exceptional hydrophobicity, setting it apart from other fluorinated compounds.
特性
CAS番号 |
184773-24-8 |
|---|---|
分子式 |
C9H13F8N3 |
分子量 |
315.21 g/mol |
IUPAC名 |
2-(1,1,2,2,3,3,4,4-octafluorobutyl)-1,3,6-triazocane |
InChI |
InChI=1S/C9H13F8N3/c10-5(11)7(12,13)9(16,17)8(14,15)6-19-3-1-18-2-4-20-6/h5-6,18-20H,1-4H2 |
InChIキー |
FPOQWINTVXJGTC-UHFFFAOYSA-N |
正規SMILES |
C1CNC(NCCN1)C(C(C(C(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


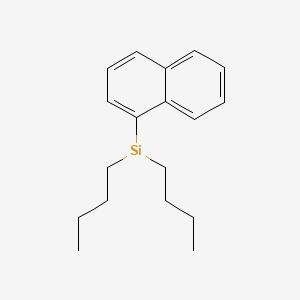
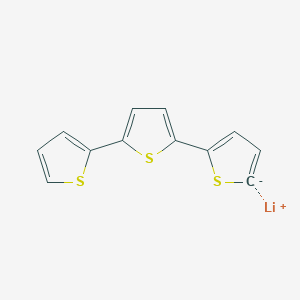
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
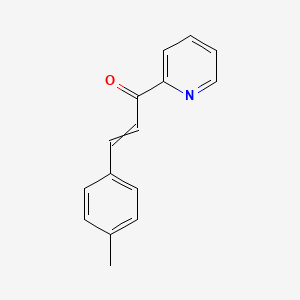
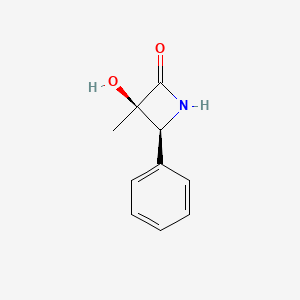
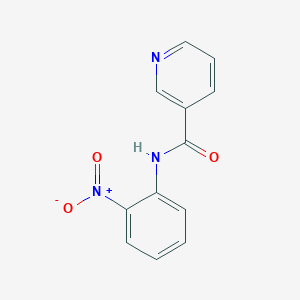
![4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid](/img/structure/B12552361.png)

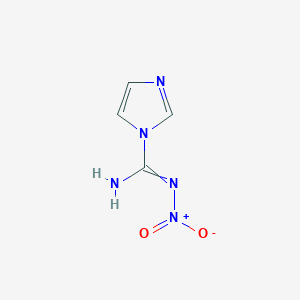
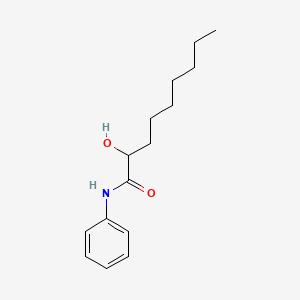
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)

